molecular formula C13H27ClN2O B7632485 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride

2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride

Cat. No. B7632485
M. Wt: 262.82 g/mol
InChI Key: KCQQPRBGMDTASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride is a compound that is commonly used in scientific research. It is a synthetic compound that has been synthesized through a number of methods. This compound has been found to have a number of biochemical and physiological effects, which make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride involves its binding to the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its binding to this receptor can lead to the inhibition of neurotransmitter release. This inhibition can result in a number of physiological and biochemical effects.
Biochemical and Physiological Effects
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride has a number of biochemical and physiological effects. It has been found to have anxiolytic effects, which means that it can reduce anxiety. It has also been found to have sedative effects, which means that it can induce sleep. This compound has also been found to have anticonvulsant effects, which means that it can prevent seizures.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride in lab experiments is its ability to bind to the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its binding to this receptor can lead to the inhibition of neurotransmitter release. This inhibition can result in a number of physiological and biochemical effects, which can be studied in lab experiments. One of the limitations of using this compound in lab experiments is its potential side effects, which can include sedation and reduced motor function.

Future Directions

There are a number of future directions for the study of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride. One direction is the study of its effects on different neurotransmitters and their receptors. Another direction is the study of its effects on different physiological and biochemical processes. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new properties and applications.

Synthesis Methods

The synthesis of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride involves a number of steps. One of the most common methods for synthesizing this compound involves the reaction of 2-methyl-2-nitrosopropane with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 2-amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one. The hydrochloride salt of this compound is then formed by reacting it with hydrochloric acid.

Scientific Research Applications

2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride has a number of scientific research applications. It has been used as a tool to study the effects of certain neurotransmitters on the central nervous system. This compound has been found to bind to the GABA-A receptor, which is a receptor that is involved in the regulation of neurotransmitter release. It has also been used to study the effects of certain drugs on the central nervous system.

properties

IUPAC Name

2-amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.ClH/c1-13(2,3)11(14)12(16)15-9-7-5-4-6-8-10-15;/h11H,4-10,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQQPRBGMDTASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride

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